molecular formula C13H11NO2 B3264229 2-Amino-3'-hydroxybenzophenone CAS No. 38824-12-3

2-Amino-3'-hydroxybenzophenone

Cat. No.: B3264229
CAS No.: 38824-12-3
M. Wt: 213.23 g/mol
InChI Key: OTBYZVUMQOQDSQ-UHFFFAOYSA-N
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Description

2-Amino-3’-hydroxybenzophenone is an organic compound with the molecular formula C13H11NO2. It is characterized by the presence of an amino group at the second position and a hydroxy group at the third position on the benzophenone structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3’-hydroxybenzophenone can be achieved through several methods:

    Amination of 3’-hydroxybenzophenone:

    Hydrolysis of 2-Amino-3’-hydroxybenzophenone derivatives: This involves the hydrolysis of derivatives like 2-Amino-3’-hydroxybenzophenone esters or amides to yield the desired compound.

Industrial Production Methods: Industrial production of 2-Amino-3’-hydroxybenzophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the reduction of nitro groups to amino groups.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

2-Amino-3’-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzophenone derivatives.

Scientific Research Applications

2-Amino-3’-hydroxybenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3’-hydroxybenzophenone involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential therapeutic effects.

    Signal Transduction Pathways: The compound may modulate various signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

2-Amino-3’-hydroxybenzophenone can be compared with other similar compounds to highlight its uniqueness:

    2-Amino-4’-hydroxybenzophenone: Similar structure but with the hydroxy group at the fourth position, leading to different chemical properties and reactivity.

    2-Amino-3’-methoxybenzophenone: Contains a methoxy group instead of a hydroxy group, resulting in variations in its chemical behavior and applications.

    2-Amino-3’-chlorobenzophenone:

Uniqueness: 2-Amino-3’-hydroxybenzophenone is unique due to the specific positioning of the amino and hydroxy groups, which confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2-aminophenyl)-(3-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBYZVUMQOQDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-3'-methoxybenzophenone (6.92 g, 30.5 mmol) was dissolved in 125 mL of 48% hydrobromic acid and the solution was heated at refluxed for 12 h. The solvent was removed by rotary evaporation and the resulting red solid was distributed between saturated sodium bicarbonate (400 mL) and CH2Cl2 (500 mL). The aqueous layer was washed with CH2Cl2 (2×100 mL) and the combined organic layers were dried with sodium sulfate and concentrated in vacuo to afford 6.03 g (92% yield) of 2-amino-3'-hydroxybenzophenone as a red oil. Recrystalization from ethyl acetate/hexanes (reflux, 4° C.) provided light red crystals: mp 130-132° C., Rf 0.25 (75:25, hexanes/ethyl acetate). 1H NMR (500 MHz, CDCl3) δ 5.25 (b, 1), 6.06 (b, 2), 6.58 (dt, 1, J=1.0, 7.5), 6.72 (d, 1, J=8.2), 6.98 (dd, 1, J=2.2, 8.2), 7.07 (t, 1, J=2.0), 7.15 (d, 1, J=7.5), 7.28 (m, 2), 7.45 (dd, 1, J=1.5, 8.0). 13C NMR (101 MHz): δ 77.2, 115.6, 115.7, 117.0, 118.2, 121.7, 129.4, 134.4, 134.6, 141.6, 150.9, 155.4. HRMS (FAB, m-nitrobenzyl alcohol) calcd for C13H11NO2 (M+H) 214.0843, found 214.0867.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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